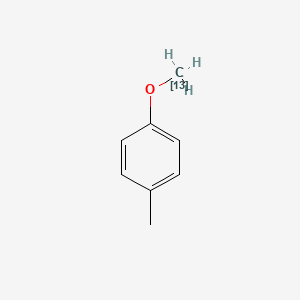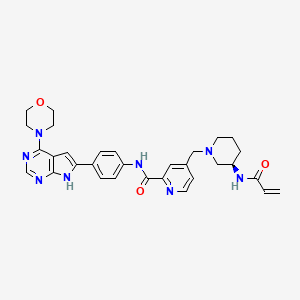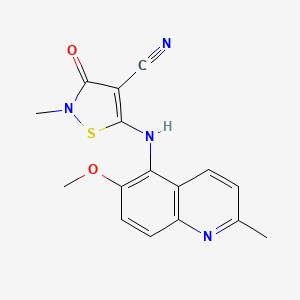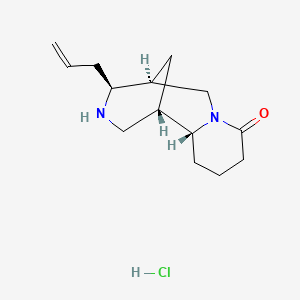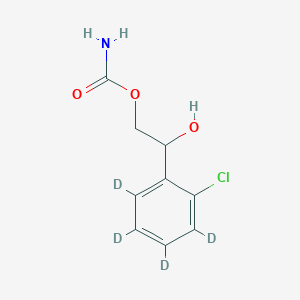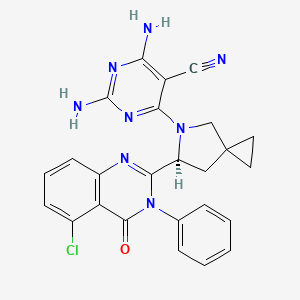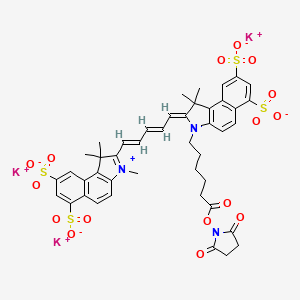
PI3K/mTOR Inhibitor-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PI3K/mTOR Inhibitor-5 is a compound that targets the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. These pathways are crucial for regulating cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/mTOR pathway is often associated with various cancers and other diseases, making inhibitors like this compound valuable in therapeutic research and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PI3K/mTOR Inhibitor-5 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the use of commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and functional group modifications . Reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
PI3K/mTOR Inhibitor-5 can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Cyclization: Formation of ring structures from linear precursors
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and catalysts like palladium on carbon (Pd/C). Reaction conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Applications De Recherche Scientifique
PI3K/mTOR Inhibitor-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K/mTOR signaling pathway and its role in various chemical processes.
Biology: Employed in cell biology research to investigate cell growth, proliferation, and survival mechanisms.
Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases associated with PI3K/mTOR pathway dysregulation
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the PI3K/mTOR pathway.
Mécanisme D'action
PI3K/mTOR Inhibitor-5 exerts its effects by inhibiting the activity of both PI3K and mTOR enzymes. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, leading to reduced cell growth, proliferation, and survival. The compound specifically targets the ATP-binding sites of PI3K and mTOR, preventing their activation and subsequent downstream signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpelisib: A PI3K inhibitor approved for the treatment of breast cancer.
GDC-0077: A PI3K inhibitor undergoing clinical trials.
Uniqueness
PI3K/mTOR Inhibitor-5 is unique in its dual inhibition of both PI3K and mTOR, providing a more comprehensive blockade of the PI3K/AKT/mTOR pathway compared to single-target inhibitors. This dual inhibition can lead to more effective suppression of tumor growth and resistance mechanisms .
Propriétés
Formule moléculaire |
C32H40N10O3 |
|---|---|
Poids moléculaire |
612.7 g/mol |
Nom IUPAC |
[4-(dimethylamino)piperidin-1-yl]-[2-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)anilino]-3H-benzimidazol-5-yl]methanone |
InChI |
InChI=1S/C32H40N10O3/c1-39(2)25-9-11-40(12-10-25)29(43)23-5-8-26-27(21-23)35-30(34-26)33-24-6-3-22(4-7-24)28-36-31(41-13-17-44-18-14-41)38-32(37-28)42-15-19-45-20-16-42/h3-8,21,25H,9-20H2,1-2H3,(H2,33,34,35) |
Clé InChI |
QUXDVTPBESAXFP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(N3)NC4=CC=C(C=C4)C5=NC(=NC(=N5)N6CCOCC6)N7CCOCC7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


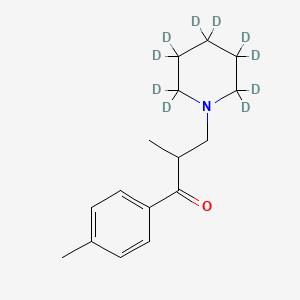
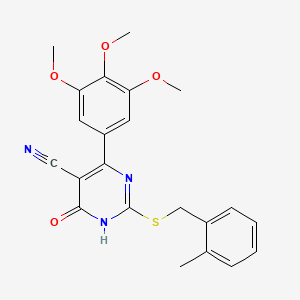
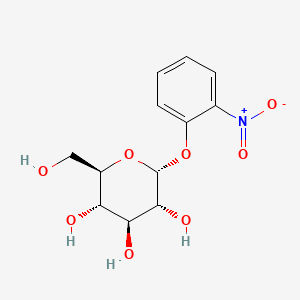
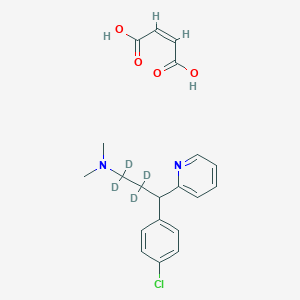
![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline](/img/structure/B12404106.png)
